Sodium 2-chloropyridine-4-sulfinate
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Overview
Description
Sodium 2-chloropyridine-4-sulfinate is an organosulfur compound that features a sulfinic acid salt group attached to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-chloropyridine-4-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced reactors and automation can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloropyridine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sodium 2-chloropyridine-4-sulfonate.
Reduction: 2-chloropyridine-4-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-chloropyridine-4-sulfinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 2-chloropyridine-4-sulfinate involves its reactivity with various biological and chemical targets. The sulfinic acid group can interact with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. Additionally, the chloropyridine ring can participate in various binding interactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Sodium 2-chloropyridine-4-sulfonate: An oxidized form of the sulfinate.
2-chloropyridine-4-sulfide: A reduced form of the sulfinate.
Sodium 2-chloropyridine-4-sulfonamide: A related compound with an amide group.
Uniqueness: Sodium 2-chloropyridine-4-sulfinate is unique due to its balanced reactivity, allowing it to participate in both oxidation and reduction reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Biological Activity
Sodium 2-chloropyridine-4-sulfinate is an organosulfur compound with notable biological activities and applications in various scientific fields. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C₅H₄ClNNaO₂S. It features a sulfinic acid group (-SO₂Na) attached to a chlorinated pyridine ring. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and biological studies.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and proteins. The sulfinic acid group can react with nucleophilic sites on proteins, resulting in modifications that may alter their function. Additionally, the chloropyridine moiety can participate in binding interactions that contribute to the compound's overall biological effects.
Biological Applications
- Enzyme Mechanisms : this compound is used in studies examining enzyme mechanisms and protein modifications. Its ability to modify protein structure makes it a useful tool for understanding enzyme catalysis and inhibition.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarities to other sulfonyl compounds indicate potential effectiveness against various bacterial strains .
- Therapeutic Potential : The compound has been investigated for its potential role in developing selective antichlamydial drugs. Research indicates that derivatives based on similar structures can impair the growth of Chlamydia trachomatis without affecting host cell viability .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Sulfinic acid derivative | Enzyme modification, potential antimicrobial |
Sodium 2-chloropyridine-4-sulfonate | Oxidized form | Enhanced stability and solubility |
2-Chloropyridine-4-sulfide | Reduced form | Different reactivity patterns |
Sodium 2-chloropyridine-4-sulfonamide | Amide derivative | Potential therapeutic applications |
Case Study 1: Enzyme Inhibition
In a study investigating the enzyme inhibition properties of this compound, researchers found that it effectively modified the active site of specific enzymes, leading to reduced catalytic activity. This finding highlights its potential as an inhibitor in biochemical pathways.
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at certain concentrations, suggesting its utility as a biocidal agent .
Properties
Molecular Formula |
C5H3ClNNaO2S |
---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
sodium;2-chloropyridine-4-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-5-3-4(10(8)9)1-2-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
JCJOFWDRPXFHMZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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